4-(2-isopropoxypropanoyl)-1-(2-methoxyphenyl)-2-piperazinone
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Description
4-(2-isopropoxypropanoyl)-1-(2-methoxyphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.17360725 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
One area of application involves the synthesis of potent agonists or antagonists targeting specific receptors. For example, a study describes the efficient synthesis of a compound with significant agonist activity, highlighting methodologies that could potentially apply to 4-(2-isopropoxypropanoyl)-1-(2-methoxyphenyl)-2-piperazinone, focusing on regioselective bond formation and introduction of functional groups for specific receptor targeting (Guo et al., 2006).
Antimicrobial and Antifungal Applications
Research into antimicrobial and antifungal properties of piperazine derivatives reveals the potential of compounds like this compound to serve as bases for developing new antimicrobial agents. A study on novel 1,2,4-triazole derivatives indicates good to moderate antimicrobial activities, suggesting a similar potential for piperazinone derivatives (Bektaş et al., 2010).
Drug Discovery and Development
Piperazine derivatives have been explored for their therapeutic potential in various drug discovery projects. For instance, research on analogues of serotonin antagonists shows the importance of structural modifications to achieve desired selectivity and potency, which could be relevant for the design and optimization of drugs based on this compound (Raghupathi et al., 1991).
Bioactivity and SAR Studies
Structure-activity relationship (SAR) studies of piperazine derivatives provide insights into designing compounds with specific biological activities. A study focused on the synthesis and evaluation of piperazine derivatives as 5-HT7 receptor antagonists showcases the process of optimizing compounds for targeted receptor activity, which could guide research on this compound (Yoon et al., 2008).
Chemical Engineering and Material Science
Beyond pharmacological applications, piperazine derivatives hold potential in materials science, especially in the development of novel materials with unique properties. Research on organic crystal engineering with piperazine-2,5-diones derived from amino acids highlights the utility of such compounds in designing materials with specific thermal and structural characteristics, relevant to this compound (Wells et al., 2012).
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-propan-2-yloxypropanoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12(2)23-13(3)17(21)18-9-10-19(16(20)11-18)14-7-5-6-8-15(14)22-4/h5-8,12-13H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAYPSZMGNWJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)C(=O)N1CCN(C(=O)C1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.